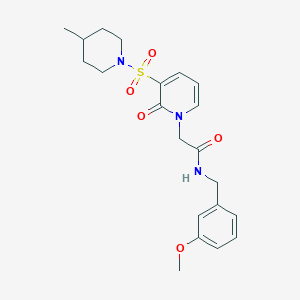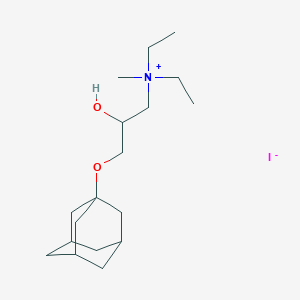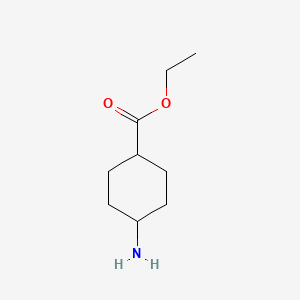
N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound 1" and is known for its unique properties, including its ability to inhibit protein-protein interactions.
Mecanismo De Acción
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide involves the inhibition of protein-protein interactions. This compound binds to the target protein, preventing it from interacting with other proteins, which can lead to the development of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found that this compound can inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide in lab experiments include its ability to inhibit protein-protein interactions, which can lead to the development of various diseases. However, the limitations of using this compound include its potential toxicity and the need for specific reagents and conditions for its synthesis.
Direcciones Futuras
There are several future directions for the study of N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide. One of the most significant directions is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to determine the potential applications of this compound in the treatment of various diseases, including cancer. Other future directions include the study of the biochemical and physiological effects of this compound and the development of new compounds based on its structure.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its ability to inhibit protein-protein interactions, which can lead to the development of various diseases, including cancer. While there are limitations to using this compound in lab experiments, it has the potential to be a valuable tool in the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 3-bromo thiophene with sodium cyanide to yield 3-cyanothiophene. The second step involves the reaction of 3-cyanothiophene with 4-isopropylsulfonylbenzoyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of drug discovery. It has been found that this compound can inhibit protein-protein interactions, which are crucial in the development of various diseases, including cancer.
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-10(2)22(19,20)13-5-3-11(4-6-13)14(18)17-15-12(9-16)7-8-21-15/h3-8,10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIYAAFLDMELHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 3-methoxybenzoate](/img/structure/B2951303.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2951304.png)

![N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B2951306.png)

![3-benzenesulfonamido-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2951308.png)





